A novel synthesis method for Salmeterol Xinafoate utilizes [6-(4-phenylbutoxy)hexyl] N-substituted amines as intermediates. [] The synthesis involves a multi-step process where a protecting group (R1), removable by hydrogenation, is employed. This approach offers an alternative route to the production of Salmeterol Xinafoate.
The crystal structure of Salmeterol Xinafoate has been successfully solved and refined using synchrotron X-ray powder diffraction data and further optimized through density functional techniques. [] The molecule crystallizes in the triclinic space group P-1 with two molecules per unit cell (Z=2). The unit cell dimensions are a = 9.17389(13) Å, b = 9.48379(14) Å, c = 21.3666(4) Å, α = 82.2646(13)°, β = 85.2531(12)°, and γ = 62.1565(11)°. The crystal structure reveals that the Salmeterol cation and xinafoate anion are connected via N–H···O and O–H···O hydrogen bonds. These hydrogen bonds contribute to the overall conformation of the Salmeterol molecule and lead to the formation of complex chains along the b-axis. This structural information provides valuable insights into the solid-state properties of Salmeterol Xinafoate, which are crucial for pharmaceutical formulation development. The powder diffraction pattern is available in the Powder Diffraction File™ as entry 00-065-1430. []
Salmeterol Xinafoate, being a LABA, exerts its primary effect by binding to β2-adrenergic receptors located on airway smooth muscle cells. [] This binding triggers a cascade of intracellular events, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []
Salmeterol Xinafoate is a white or almost white powder. [] It exists as a fine particulate powder with specific aerodynamic properties crucial for its delivery to the lungs. [, ] Studies have focused on controlling the physical form of Salmeterol Xinafoate, including particle size and morphology, to optimize its delivery to the lungs. [, ] The adhesion and auto-adhesion properties of micronized Salmeterol Xinafoate particles have been studied to understand their behavior in dry powder inhalation formulations. [] These properties are crucial in determining the flowability, dispersion, and deposition of the drug in the respiratory tract.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: